4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine 4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1011711-76-4
VCID: VC0006191
InChI: InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19)
SMILES: CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Molecular Formula: C14H15N5O
Molecular Weight: 269.3 g/mol

4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine

CAS No.: 1011711-76-4

Inhibitors

VCID: VC0006191

Molecular Formula: C14H15N5O

Molecular Weight: 269.3 g/mol

4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine - 1011711-76-4

CAS No. 1011711-76-4
Product Name 4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
Molecular Formula C14H15N5O
Molecular Weight 269.3 g/mol
IUPAC Name 4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19)
Standard InChIKey ZHMRPXZRUZLCNL-UHFFFAOYSA-N
SMILES CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Canonical SMILES CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Description Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses
Synonyms MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
PubChem Compound 23727982
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator